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Compound of Interest

Compound Name: Hat-IN-8

Cat. No.: B12396590

This guide provides a detailed overview of JNK-IN-8, a potent and selective irreversible
inhibitor of c-Jun N-terminal kinases (JNKs). Tailored for researchers, scientists, and drug
development professionals, this document delves into the inhibitor's mechanism of action,
presents key quantitative data, outlines experimental protocols, and visualizes complex
biological and experimental processes.

Introduction to JNK-IN-8

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase
(MAPK) family and are critical mediators of cellular responses to stress stimuli such as
cytokines, osmotic stress, and UV light.[1] The JNK signaling pathway is implicated in a wide
array of physiological and pathological processes, including inflammation, apoptosis, cell
differentiation, and proliferation.[2] Dysregulation of JNK signaling has been linked to various
diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2]

JNK-IN-8 is a highly selective, irreversible inhibitor designed to target all three JNK isoforms
(INK1, JNK2, and JNK3).[1][3] Its mechanism involves the formation of a stable covalent bond
with a conserved cysteine residue within the ATP-binding site of the kinase, leading to
prolonged and efficient inhibition.[1][4][5] This covalent approach offers advantages in terms of
potency and duration of action, making JNK-IN-8 a valuable tool for probing JNK-dependent
biological phenomena and a lead compound for therapeutic development.[1][6]

Mechanism of Irreversible Covalent Inhibition
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JNK-IN-8 functions as a Type | inhibitor, binding to the active conformation of the JNK enzyme.
[7] Its structure incorporates an electrophilic acrylamide "warhead" that is key to its irreversible
action.[8] The inhibitor is designed to position this reactive group in close proximity to a non-
catalytic cysteine residue located near the ATP-binding pocket.[1]

Upon binding, the acrylamide moiety undergoes a Michael addition reaction with the sulfhydryl
group of the cysteine residue, forming a stable covalent bond.[1][3][4] This modification occurs
at Cysteine 116 (Cys116) in JNK1 and JNK2, and the equivalently positioned Cysteine 154
(Cys154) in INK3.[4] The covalent attachment of JNK-IN-8 sterically blocks the ATP-binding
site, preventing the kinase from binding its substrate and carrying out phosphorylation, thereby
inhibiting downstream signaling, most notably the phosphorylation of c-Jun.[3][8] The
irreversible nature of this bond means that kinase activity can only be restored through the
synthesis of new JNK protein.
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Caption: Covalent inhibition mechanism of JNK-IN-8.
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Quantitative Data

The potency and selectivity of INK-IN-8 have been characterized through various biochemical

and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of JNK-IN-8 Against JNK

Isoforms
Target IC50 (nM) Reference(s)
INK1 4.7 (21317181 [9][10]
INK2 18.7 [21(7](81[e][10]
INK3 1.0 (217181101 1]

Table 2: Cellular Activity of JNK-IN-8

Cell Line Assay EC50 (nM) Reference(s)
c-Jun Phosphorylation

Hela o 486 [718][11]
Inhibition
c-Jun Phosphorylation

A375 [7181[11]

Inhibition

Table 3: Selectivity Profile and Key Off-Target Activities

JNK-IN-8 demonstrates high selectivity for INK kinases. While earlier analogs showed cross-
reactivity with kinases like IRAK1 and PIK3C3, the structure of JNK-IN-8 was optimized to
eliminate this binding.[7] However, some minor off-target activities have been noted.

Off-Target Assay Type Potency Reference(s)
MNK?2 IC50 238 nM [9]

FMS IC50 287 nM [9]

KIT (V559D) Kd 92 nM [9]

KIT (V559D, T670I) Kd 56 nM [9]
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Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. This
section outlines the core experimental protocols used to characterize JNK-IN-8.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay measures the direct inhibitory effect of INK-IN-8 on purified JINK enzyme activity.

Methodology:

Enzyme Preparation: Recombinant human JNK1, JNK2, or JNK3 is purified.

e Reaction Mixture: The kinase is incubated in a reaction buffer containing a specific
concentration of JNK-IN-8 (or DMSO as a vehicle control).

e Initiation: The reaction is initiated by adding a mixture of ATP and a peptide substrate (e.g.,
ATF2).

 Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a
controlled temperature (e.g., 30°C).

o Termination & Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified. This is typically done using methods like radiometric assays (with 32P-
ATP) or luminescence-based assays that measure the amount of remaining ATP.

o Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and
the data is fitted to a dose-response curve to determine the IC50 value.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay confirms the inhibitor's ability to block the JNK signaling pathway within a cellular
context.

Methodology:

o Cell Culture: Cells (e.g., HeLa, A375) are cultured to sub-confluency.[3]
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Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of JNK-IN-8 (e.g.,
0.1 to 10 uM) for a specified duration (e.g., 1-3 hours).[3]

Pathway Stimulation: The JNK pathway is activated by treating cells with a stimulant like
anisomycin or epidermal growth factor (EGF).[3][12]

Cell Lysis: After stimulation, cells are washed with PBS and lysed in a buffer containing
protease and phosphatase inhibitors.[7]

Protein Quantification: The total protein concentration in the lysates is determined using a
standard method (e.g., BCA assay).

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a
membrane, and probed with primary antibodies specific for phosphorylated c-Jun (p-c-Jun)
and total c-Jun (as a loading control).

Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme
(e.g., HRP), and the signal is detected using chemiluminescence. The band intensities are
quantified to determine the reduction in c-Jun phosphorylation.
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Cellular Assay Workflow: c-Jun Phosphorylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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